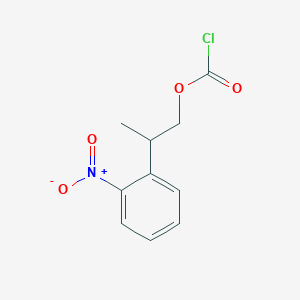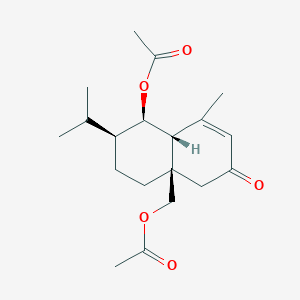
Plectranthone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Plectranthone is a natural product found in Plectranthus montanus and Plectranthus cylindraceus with data available.
Scientific Research Applications
Microbial Transformation
Microbial transformation studies of plectranthone have shown it to be metabolized by several microorganisms. Beauvaria bassiana, for instance, produced five metabolites from plectranthone through a standard two-stage fermentation technique. These metabolites were identified based on spectral data (Orabi, 2000).
Isolation from Plectranthus cylindraceus
Research identified three new eudesmane sesquiterpenes, including plectranthone, from Plectranthus cylindraceus. The structures of these compounds were established using spectral data and confirmed through single-crystal X-ray analysis (Orabi et al., 2000).
Anticancer Potential
Plectranthone exhibited notable anticancer effects against human colorectal carcinoma cell lines. It induced apoptosis and altered cell cycle in cancer cells, inhibited NF-κB transcriptional activity, and increased reactive oxygen species in the treated cancer cells. This suggests its potential as a discriminative therapeutic agent between cancer and normal cells (Orabi et al., 2021).
LDL-Antioxidant Activities
Research into Plectranthus hadiensis var. tomentosus found that compounds including plectranthone showed low-density lipoprotein (LDL)-antioxidant activities, indicating potential for development as a natural antioxidant material (Ji et al., 2019).
Salinity and Biofertilizer Impact
A study on Plectranthus amboinicus explored the effects of biofertilizers and saline waters on plant growth. It evaluated variables like stomatal conductance, photosynthesis, transpiration, and water use efficiency, contributing to agricultural research for medicinal plants (Mesquita et al., 2014).
Ethnobotanical Uses
The Plectranthus genus, including compounds like plectranthone, has diverse ethnobotanical uses, especially in traditional medicine. Research on Plectranthus highlights its medicinal applications for digestive, skin, infective, and respiratory problems (Lukhoba et al., 2006).
properties
Molecular Formula |
C19H28O5 |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
[(1R,2S,4aR,8aR)-1-acetyloxy-8-methyl-6-oxo-2-propan-2-yl-1,2,3,4,5,8a-hexahydronaphthalen-4a-yl]methyl acetate |
InChI |
InChI=1S/C19H28O5/c1-11(2)16-6-7-19(10-23-13(4)20)9-15(22)8-12(3)17(19)18(16)24-14(5)21/h8,11,16-18H,6-7,9-10H2,1-5H3/t16-,17-,18+,19-/m0/s1 |
InChI Key |
SVEJFWCDTHHUNF-OKYOBFRVSA-N |
Isomeric SMILES |
CC1=CC(=O)C[C@]2([C@@H]1[C@@H]([C@@H](CC2)C(C)C)OC(=O)C)COC(=O)C |
Canonical SMILES |
CC1=CC(=O)CC2(C1C(C(CC2)C(C)C)OC(=O)C)COC(=O)C |
synonyms |
plectranthone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



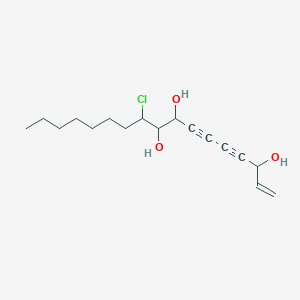
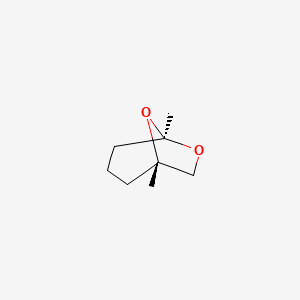

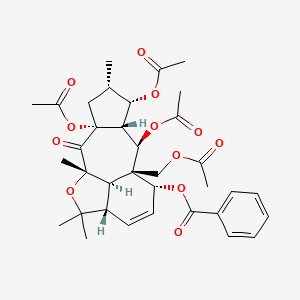

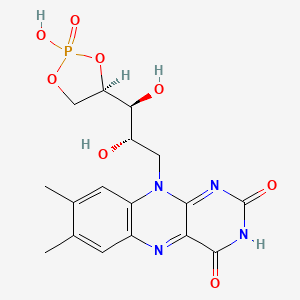
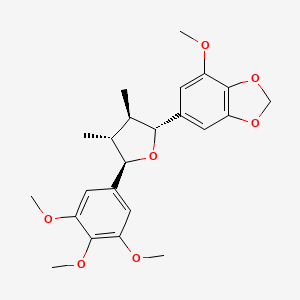
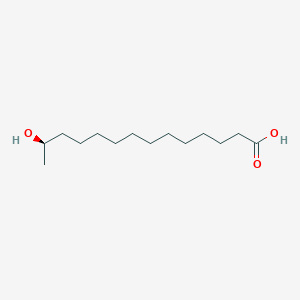
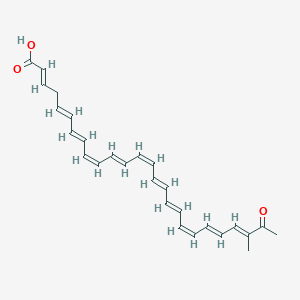
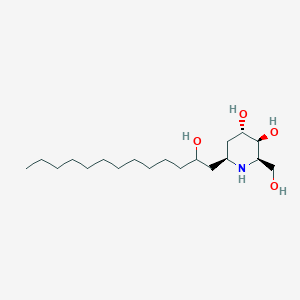


![3-[(2R)-5-[2-[(1S,2S,8aR)-1,2,5,5-tetramethyl-2,3,6,7,8,8a-hexahydronaphthalen-1-yl]ethyl]-3,6-dihydro-2H-pyran-2-yl]-2-hydroxy-2H-furan-5-one](/img/structure/B1251686.png)
